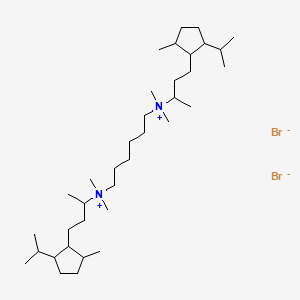![molecular formula C17H8Cl12 B13772161 (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a highly chlorinated polycyclic compound. Its complex structure and high degree of chlorination make it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves multiple steps of chlorination and cyclization. The starting materials are usually simpler polycyclic hydrocarbons, which undergo successive chlorination reactions under controlled conditions to introduce the chlorine atoms at specific positions. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are typically carried out in inert solvents like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly exothermic nature of the chlorination reactions. The use of catalysts to enhance the selectivity and yield of the desired product might also be employed.
化学反应分析
Types of Reactions
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield polyhydroxylated derivatives, while reduction could produce partially dechlorinated compounds.
科学研究应用
Chemistry
In chemistry, (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the effects of extensive chlorination on polycyclic systems.
Biology
The compound’s biological applications are less well-documented, but its high degree of chlorination suggests potential use as a bioactive agent, possibly in antimicrobial or antifungal formulations.
Medicine
In medicine, research might focus on the compound’s potential as a lead compound for drug development, particularly in areas where chlorinated polycyclic compounds have shown efficacy.
Industry
Industrially, the compound could be used as a precursor for the synthesis of other complex chlorinated compounds or as an additive in materials requiring high chemical stability and resistance to degradation.
作用机制
The mechanism by which (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is not fully understood. its high degree of chlorination suggests that it might interact with biological membranes or proteins, potentially disrupting their normal function. The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is used.
属性
分子式 |
C17H8Cl12 |
|---|---|
分子量 |
637.7 g/mol |
IUPAC 名称 |
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2/t2?,3?,4?,5?,6?,7?,12-,13+,14+,15- |
InChI 键 |
WSEXCYJMFQVEIN-BAEWVKPESA-N |
手性 SMILES |
C1C2C3C(C1C4C2[C@@]5(C(=C([C@]4(C5(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]6(C(=C([C@]3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



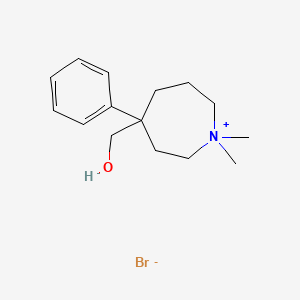

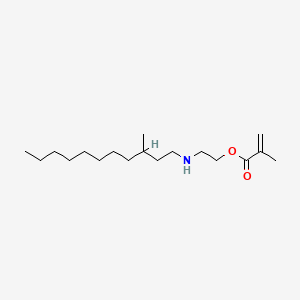
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
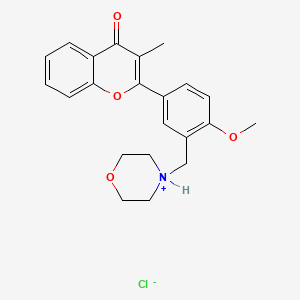
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)

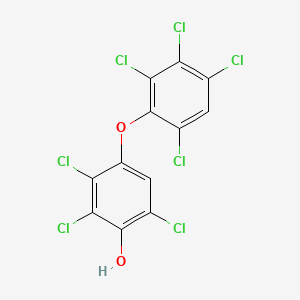

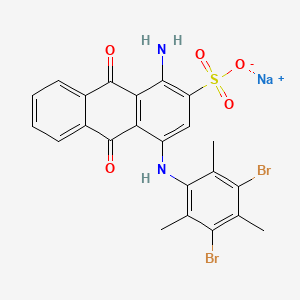
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
